3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a thiazolidine ring fused with an isoindoline structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step reactions. One common method includes the condensation of a thiazolidine derivative with an isoindoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound may also influence cellular pathways by affecting the expression of certain genes and proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are known for their antidiabetic properties.
Isoindoline derivatives: Compounds with isoindoline structures, which are studied for their pharmacological activities.
Uniqueness
3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its combined thiazolidine and isoindoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88460-46-2 |
---|---|
Molecular Formula |
C19H18N2O2S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C19H18N2O2S/c22-18(20-10-11-24-13-20)12-17-15-8-4-5-9-16(15)19(23)21(17)14-6-2-1-3-7-14/h1-9,17H,10-13H2 |
InChI Key |
OAXQGGVPORDYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1C(=O)CC2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.